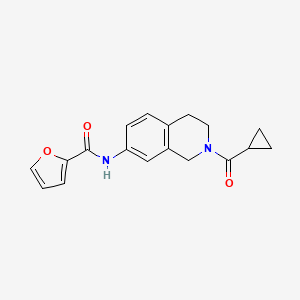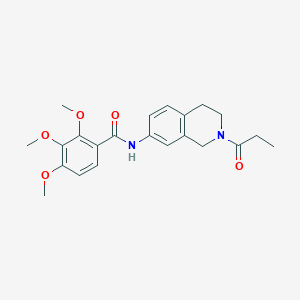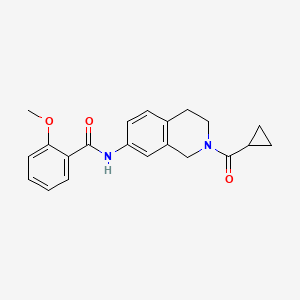
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple bond types, including non-H bonds, multiple bonds, rotatable bonds, double bonds, and aromatic bonds . It also contains various ring structures, including three-membered rings, six-membered rings, eight-membered rings, and ten-membered rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C17H20N2O2 and a molecular weight of 284.359.Mechanism of Action
The mechanism of action of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is not fully understood. However, it has been suggested that the compound may act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. In addition, it has been suggested that this compound may act as an agonist of the G-protein-coupled receptor GPR55, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation. In addition, it has been shown to induce apoptosis in cancer cells and to inhibit the growth of certain viruses.
Advantages and Limitations for Lab Experiments
The use of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available from commercial suppliers. In addition, it is easy to synthesize and can be used in a variety of laboratory experiments. However, it has some limitations. It is a relatively unstable compound, and it can be difficult to store and handle.
Future Directions
There are several potential future directions for the use of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide in scientific research. It could be used to further explore its mechanism of action and to develop new drugs that target specific pathways. It could also be used to investigate its effects on other biochemical and physiological processes, such as the regulation of metabolism or the production of hormones. In addition, it could be used to develop new laboratory techniques, such as the synthesis of new compounds or the analysis of biochemical and physiological effects.
Synthesis Methods
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can be synthesized via a two-step reaction involving the condensation of a cyclopropanecarboxylic acid and a furan-2-carboxylic acid, followed by the cyclization of the intermediate product. The reaction can be catalyzed by a Lewis acid such as zinc chloride, and the reaction can be carried out in a solvent such as dichloromethane. The reaction yields this compound in good yields.
Scientific Research Applications
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide has been used in various scientific research applications. It has been used in the synthesis of new compounds, the analysis of biochemical and physiological effects, and the investigation of the mechanism of action. It has also been used in the development of new drugs and the study of drug interactions.
properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(16-2-1-9-23-16)19-15-6-5-12-7-8-20(11-14(12)10-15)18(22)13-3-4-13/h1-2,5-6,9-10,13H,3-4,7-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCRUFGTOOZOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1H-indole-3-carboxamide hydrochloride](/img/structure/B6501314.png)
![2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole](/img/structure/B6501317.png)
![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-(propane-2-sulfonyl)benzamide](/img/structure/B6501319.png)


![3-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B6501338.png)



![2-(2,4-dichlorophenoxy)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B6501352.png)
![1-methyl-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6501360.png)
![2-(naphthalen-2-yloxy)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B6501372.png)

